(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a nitro group, phenyl groups, and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with biological targets through its nitro and hydrazone groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-[(4-Nitrophenylhydrazono)-phenylacetyl]-3-phenylisoxazole .
- Cyanoacetohydrazides .
- Thiazole derivatives incorporating phenyl sulphonyl moiety .
Uniqueness
(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H15N5O3 |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15N5O3/c27-21-20(23-22-16-7-3-1-4-8-16)19(15-11-13-18(14-12-15)26(28)29)24-25(21)17-9-5-2-6-10-17/h1-14,24H |
InChI Key |
AUCORTFNUXRLMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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